molecular formula C25H34N4O6 B11833927 methyl ((S)-2-amino-4-(tert-butoxy)-4-oxobutanoyl)-L-tryptophyl-L-prolinate

methyl ((S)-2-amino-4-(tert-butoxy)-4-oxobutanoyl)-L-tryptophyl-L-prolinate

Cat. No.: B11833927
M. Wt: 486.6 g/mol
InChI Key: ROIAFSGTTOJERQ-IHPCNDPISA-N
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Description

Methyl ((S)-2-amino-4-(tert-butoxy)-4-oxobutanoyl)-L-tryptophyl-L-prolinate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a tert-butoxy group, an amino acid derivative, and a tryptophan moiety. Its intricate structure makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl ((S)-2-amino-4-(tert-butoxy)-4-oxobutanoyl)-L-tryptophyl-L-prolinate typically involves multiple steps, including the protection of functional groups, coupling reactions, and deprotection steps. The tert-butoxy group is often introduced using tert-butyl esters, which are synthesized through direct introduction using flow microreactor systems . The coupling of amino acids and the formation of peptide bonds are crucial steps in the synthesis, often facilitated by reagents such as carbodiimides and coupling agents like HATU or EDC.

Industrial Production Methods

Industrial production of such complex compounds often involves automated peptide synthesizers that can handle the multiple steps required for synthesis. These machines can efficiently couple amino acids, protect and deprotect functional groups, and purify the final product. The use of flow chemistry and microreactor technology can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl ((S)-2-amino-4-(tert-butoxy)-4-oxobutanoyl)-L-tryptophyl-L-prolinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert oxo groups to hydroxyl groups.

    Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary, with temperature, solvent, and pH playing crucial roles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce hydroxylated compounds.

Scientific Research Applications

Methyl ((S)-2-amino-4-(tert-butoxy)-4-oxobutanoyl)-L-tryptophyl-L-prolinate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential role in protein-protein interactions and enzyme inhibition.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl ((S)-2-amino-4-(tert-butoxy)-4-oxobutanoyl)-L-tryptophyl-L-prolinate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of protein-protein interactions, leading to downstream effects in biological systems.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl ((S)-2-amino-4-(tert-butoxy)-4-oxobutanoyl)-L-tryptophyl-L-prolinate is unique due to its complex structure, which combines multiple functional groups and amino acid derivatives. This complexity allows for diverse applications and interactions, distinguishing it from simpler compounds like methyl tert-butyl ether and tert-butoxybis(dimethylamino)methane.

Properties

Molecular Formula

C25H34N4O6

Molecular Weight

486.6 g/mol

IUPAC Name

methyl (2S)-1-[(2S)-2-[[(2S)-2-amino-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]pyrrolidine-2-carboxylate

InChI

InChI=1S/C25H34N4O6/c1-25(2,3)35-21(30)13-17(26)22(31)28-19(12-15-14-27-18-9-6-5-8-16(15)18)23(32)29-11-7-10-20(29)24(33)34-4/h5-6,8-9,14,17,19-20,27H,7,10-13,26H2,1-4H3,(H,28,31)/t17-,19-,20-/m0/s1

InChI Key

ROIAFSGTTOJERQ-IHPCNDPISA-N

Isomeric SMILES

CC(C)(C)OC(=O)C[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N3CCC[C@H]3C(=O)OC)N

Canonical SMILES

CC(C)(C)OC(=O)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N3CCCC3C(=O)OC)N

Origin of Product

United States

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